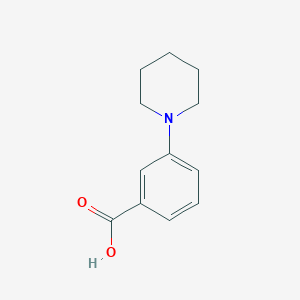

3-Piperidinobenzoic acid

Beschreibung

Historical Context and Evolution of Piperidine-Based Scaffolds in Chemical Sciences

The piperidine (B6355638) ring, a six-membered heterocycle containing a nitrogen atom, is a foundational scaffold in medicinal chemistry and natural product synthesis. nih.gov Historically, the prevalence of the piperidine motif was recognized through its presence in a vast array of naturally occurring alkaloids, which exhibited a wide spectrum of biological activities. This observation spurred extensive research into the synthesis and derivatization of piperidine-containing compounds.

In modern chemical sciences, piperidine and its derivatives are recognized as one of the most important synthetic building blocks for drug construction. nih.gov The piperidine cycle is a common feature in the structures of numerous pharmaceuticals. nih.gov The development of efficient synthetic methodologies, such as the hydrogenation of pyridine (B92270) precursors or various alkene cyclization strategies, has further solidified the role of piperidine scaffolds in drug discovery programs. nih.gov This evolution from a component of natural isolates to a deliberately chosen synthetic element underscores the enduring importance of the piperidine framework in the pursuit of novel chemical entities.

Contemporary Significance of 3-Piperidinobenzoic Acid in Modern Chemical Synthesis and Design

The contemporary relevance of this compound lies in its utility as a versatile chemical intermediate. bldpharm.com Its bifunctional nature—a nucleophilic secondary amine and a carboxylic acid group that can be converted into various derivatives (e.g., esters, amides)—allows for its incorporation into larger molecules through multiple synthetic pathways. This makes it a valuable building block for creating libraries of compounds for screening purposes and for the targeted synthesis of complex molecules. nih.govrsc.org

In the context of medicinal chemistry, substituted 3-benzoic acid derivatives are explored as potential enzyme inhibitors. uef.fi For example, research into inhibitors for enzymes like dihydrofolate reductase from M. tuberculosis has utilized substituted 3-benzoic acid structures as a core fragment for analogue development. uef.fi The synthesis of such compounds often involves the modification of the benzoic acid moiety and the exploration of different substituents on the ring system, a strategy for which this compound is well-suited. Furthermore, related structures are used in cascade reactions to create medium-sized ring systems, which are of interest in drug discovery for exploring underrepresented areas of chemical space. whiterose.ac.uk The ability to functionalize both the piperidine nitrogen and the carboxylic acid group provides chemists with a powerful tool for structure-activity relationship (SAR) studies. nih.gov

Overview of Research Trajectories for Benzoic Acid Derivatives in Specialized Fields

Derivatives of benzoic acid are being investigated across a diverse range of specialized scientific fields, extending beyond traditional pharmaceutical applications. These research trajectories highlight the versatility of the benzoic acid scaffold.

Materials Science: In the semiconductor industry, certain benzoic acid derivatives are being explored as potential inhibitors for area-selective atomic layer deposition (AS-ALD). mdpi.com Fluorinated benzoic acids, for instance, can form self-assembled monolayers (SAMs) on surfaces to block the deposition of materials like zinc oxide, a critical step in fabricating patterned thin films. mdpi.com The effectiveness of these inhibitors is related to the coordination chemistry of the carboxylate headgroup with the substrate surface. mdpi.com

Medicinal Chemistry and Pharmacology: Research continues to uncover novel biological activities for benzoic acid derivatives. Studies on diphenylamine-based retinoids have shown that modifications to the benzoic acid portion of the molecule can lead to the development of potent agonists, synergists, or even antagonists for nuclear receptors like the retinoid X receptor (RXR). nih.gov In another area, lipophilic cations derived from hydroxylated benzoic acids are being synthesized and evaluated for cytotoxic activity against cancer cell lines, with mechanisms involving mitochondrial disruption. rsc.org

Enzyme Inhibition: As mentioned previously, benzoic acid derivatives serve as foundational structures for designing enzyme inhibitors. Fragment-based drug discovery efforts have identified substituted benzoic acids as starting points for developing potent inhibitors against critical pathogenic enzymes, such as those from Mycobacterium tuberculosis. uef.fi

These examples demonstrate that the benzoic acid motif is a privileged structure whose applications are continually expanding into new and advanced areas of chemical and materials research.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Benzoic acid |

| Piperidine |

| Pyridine |

| 2-piperidinemethanol |

| Zinc oxide |

Eigenschaften

IUPAC Name |

3-piperidin-1-ylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c14-12(15)10-5-4-6-11(9-10)13-7-2-1-3-8-13/h4-6,9H,1-3,7-8H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLQRORYAJSTYLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=CC=CC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30383772 | |

| Record name | 3-Piperidinobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30383772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77940-94-4 | |

| Record name | 3-Piperidinobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30383772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(Piperidin-1-yl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Piperidinobenzoic Acid and Its Derivatives

Established Synthetic Routes for 3-Piperidinobenzoic Acid Core Structure

The construction of the fundamental this compound scaffold can be approached by creating the benzoic acid portion first, followed by the introduction of the piperidine (B6355638) ring, or through convergent strategies that form the key C-N bond at a late stage.

The synthesis of benzoic acid and its substituted analogues is a cornerstone of organic chemistry, with several well-established methods. These routes provide the foundational aromatic core that can later be coupled with a piperidine moiety.

One of the most common laboratory and industrial methods is the oxidation of an alkyl group on the benzene (B151609) ring. For example, toluene (B28343) and its derivatives can be oxidized to the corresponding benzoic acids using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) under heating, followed by an acidic workup. youtube.com This method is robust, but the harsh conditions can be incompatible with sensitive functional groups. A key requirement for this reaction is the presence of at least one hydrogen atom or a pi bond on the benzylic carbon. youtube.com

Another classical and versatile method is the Grignard reaction. wikipedia.org This involves the formation of a Grignard reagent, such as phenylmagnesium bromide from bromobenzene, which then acts as a nucleophile. wikipedia.orgchem21labs.com This reagent reacts with carbon dioxide (in the form of dry ice) in a carboxylation step, followed by protonation with acid, to yield benzoic acid. wikipedia.orgchem21labs.com This approach is particularly valuable for its pedagogical significance and its ability to introduce the carboxylic acid group onto a pre-functionalized aromatic ring. wikipedia.org

Other historical and industrial methods include the hydrolysis of benzotrichloride, though this can result in chlorinated byproducts. wikipedia.org The hydrolysis of benzonitriles or benzamides also serves as a reliable route to benzoic acid derivatives. Furthermore, reactions involving benzoyl chloride, a highly reactive derivative, can be used to prepare various benzoic acid esters and amides. wikipedia.org

Modern synthetic chemistry emphasizes efficiency, atom economy, and the reduction of intermediate purification steps. One-pot processes and multi-component reactions (MCRs) are powerful tools that align with these principles, allowing for the construction of complex molecules like piperidine-benzoic acid conjugates from simple precursors in a single reaction vessel. nih.gov

MCRs, where three or more reactants combine in a single operation to form a product containing substantial portions of all components, are particularly effective. nih.govorganic-chemistry.org For instance, a three-component reaction could theoretically involve an amine, an aldehyde, and a benzoic acid derivative to construct the desired scaffold. rug.nlnih.gov Reactions like the Passerini and Ugi reactions are famous examples of isocyanide-based MCRs that create multiple new bonds and build complex amide structures in one step. nih.govmdpi.com A variation of these reactions could be designed to incorporate the piperidine and benzoic acid motifs.

Tandem protocols that integrate several reaction steps, such as amide activation, reduction, and intramolecular nucleophilic substitution, have been developed for the efficient one-pot synthesis of piperidines from halogenated amides without the need for metal catalysts. nih.govnih.gov Such a strategy could be adapted by using a starting material that already contains the benzoic acid moiety. Phenylboronic acid has also been shown to be an effective catalyst in the three-component, one-pot synthesis of highly functionalized piperidines from anilines, 1,3-dicarbonyl compounds, and aromatic aldehydes, achieving excellent yields. researchgate.net

Functionalization and Derivatization Strategies for this compound

Once the core this compound structure is obtained, its properties can be finely tuned through further chemical modifications. These strategies focus on regioselective reactions on the piperidine ring and strategic substitution on the benzoic acid ring to explore structure-activity relationships.

The piperidine ring is a common scaffold in FDA-approved drugs, making the development of methods for its precise functionalization highly valuable. nih.gov Directing chemical modifications to a specific position (regioselectivity) on the saturated piperidine ring is a significant synthetic challenge.

Recent advances in C-H functionalization have provided powerful tools for modifying the piperidine ring. nih.gov These methods allow for the direct conversion of a C-H bond into a C-C or C-heteroatom bond, bypassing the need for pre-functionalized starting materials. The site-selectivity of these reactions can often be controlled by the choice of catalyst and the nature of the protecting group on the piperidine nitrogen. nih.govdntb.gov.ua For example, rhodium-catalyzed C-H insertion reactions have been used to achieve functionalization at the C2, C3, and C4 positions of the piperidine ring. nih.gov

C2 Functionalization: Can be achieved using an N-Boc-piperidine with a Rh₂(R-TCPTAD)₄ catalyst or an N-brosyl-piperidine with a Rh₂(R-TPPTTL)₄ catalyst. nih.govdntb.gov.ua

C4 Functionalization: Is feasible when the C2 position is sterically hindered, as the C4 position is electronically less deactivated by the nitrogen atom and sterically more accessible. nih.gov

C3 Functionalization: Is often the most challenging due to the deactivating inductive effect of the nitrogen atom. nih.gov Indirect methods, such as the cyclopropanation of a tetrahydropyridine (B1245486) followed by regioselective ring-opening, have been developed to access 3-substituted analogues. nih.gov

Another strategy involves the generation of reactive intermediates like piperidynes. The generation and trapping of a 3,4-piperidyne intermediate has been reported, allowing for its use in cycloaddition reactions to create a range of functionalized and annulated piperidine scaffolds. nih.gov

The chemical properties and reactivity of the benzoic acid ring are profoundly influenced by the nature of its substituents. These effects are critical for planning synthetic steps and for modulating the acidity (pKa) of the carboxyl group.

Substituents are broadly classified as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). doubtnut.com

Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂), cyano (-CN), and halogens (-Cl, -Br) pull electron density away from the benzene ring. libretexts.org This stabilizes the negative charge of the carboxylate anion formed upon deprotonation, thereby increasing the acidity of the benzoic acid (resulting in a lower pKa). libretexts.orgpharmaguideline.compressbooks.pub Synthetically, EWGs deactivate the ring towards electrophilic aromatic substitution. libretexts.orgpressbooks.pub

Electron-Donating Groups (EDGs): Groups like methoxy (B1213986) (-OCH₃), hydroxyl (-OH), and alkyl (-CH₃) push electron density into the benzene ring. libretexts.org This destabilizes the carboxylate anion, making the benzoic acid less acidic (resulting in a higher pKa). libretexts.orgpharmaguideline.compressbooks.pub EDGs activate the ring, making it more susceptible to electrophilic aromatic substitution. pressbooks.pub

The position of the substituent also matters. While these electronic effects are most pronounced at the para and ortho positions, a phenomenon known as the "ortho-effect" is observed where nearly all ortho-substituents, regardless of their electronic nature, increase the acid strength of benzoic acid, which is thought to be a combination of steric and electronic factors. libretexts.org

The predictable nature of these substituent effects is a powerful tool in synthesis. By measuring the pKa of a substituted benzoic acid, one can infer whether the substituent is an activating or deactivating group for electrophilic aromatic substitution reactions. libretexts.orgpressbooks.pub For example, since p-(trifluoromethyl)benzoic acid has a pKa of 3.6, which is lower than benzoic acid's pKa of 4.19, the trifluoromethyl group is identified as a strong electron-withdrawing, deactivating group. pressbooks.pub

| Substituent (Y) | Ka (× 10–5) | pKa | Group Type |

|---|---|---|---|

| –NO2 | 39 | 3.41 | Electron-Withdrawing (Deactivating) |

| –CN | 28 | 3.55 | Electron-Withdrawing (Deactivating) |

| –CHO | 18 | 3.75 | Electron-Withdrawing (Deactivating) |

| –Br | 11 | 3.96 | Electron-Withdrawing (Deactivating) |

| –Cl | 10 | 4.0 | Electron-Withdrawing (Deactivating) |

| –H | 6.46 | 4.19 | Reference |

| –CH3 | 4.3 | 4.34 | Electron-Donating (Activating) |

| –OCH3 | 3.5 | 4.46 | Electron-Donating (Activating) |

| –OH | 3.3 | 4.48 | Electron-Donating (Activating) |

In medicinal chemistry, the synthesis of analogues and bioisosteres is crucial for optimizing the biological activity, selectivity, and pharmacokinetic properties of a lead compound. A bioisostere is a chemical substituent that can be interchanged with another substituent to produce a compound with similar biological properties. openaccessjournals.com

The carboxylic acid group is often a target for bioisosteric replacement because, while it can be critical for binding to a biological target, it is also acidic and highly polar, which can limit oral bioavailability. Common bioisosteres for the carboxylic acid moiety include:

Tetrazoles: The 5-substituted 1H-tetrazole is one of the most widely used carboxylic acid bioisosteres, found in numerous FDA-approved drugs. openaccessjournals.com

Sulfonamides: These are known bioisosteres due to their similar acidic properties and geometry relative to the natural substrate p-aminobenzoic acid (PABA). openaccessjournals.com

Pyridones and other heterocycles: Various aromatic heterocycles can mimic the acidic proton and hydrogen bonding capabilities of a carboxylic acid. nih.govresearchgate.net For example, 4-pyridone-3-carboxylic acid has been successfully used as a bioisostere for benzoic acid in the development of enzyme inhibitors. nih.gov

Structure-activity relationship (SAR) studies involve systematically synthesizing a series of analogues where specific parts of the molecule are altered, and then evaluating the impact of these changes on biological activity. nih.govresearchgate.net For this compound, an SAR study might involve synthesizing derivatives with:

Different substituents on the benzoic acid ring to probe electronic and steric requirements. rutgers.edu

Variations in the substitution pattern on the piperidine ring (e.g., moving a substituent from the 3-position to the 2- or 4-position). nih.gov

Replacement of the benzoic acid with various bioisosteres. nih.gov

These studies provide critical insights into the pharmacophore—the essential features of the molecule required for biological activity—guiding the design of more potent and selective therapeutic agents. rutgers.edu

Stereoselective Synthesis and Chiral Induction in this compound Chemistry

The biological activity of this compound derivatives is often dependent on their stereochemistry. Therefore, the development of stereoselective synthetic methods to control the three-dimensional arrangement of atoms is of paramount importance.

Enantioselective Approaches to Piperidine Scaffolds

Enantioselective synthesis aims to produce a single enantiomer of a chiral compound. A notable strategy for preparing enantioenriched 3-substituted piperidines involves the asymmetric functionalization of pyridine (B92270) precursors. One such method is the rhodium-catalyzed asymmetric reductive Heck reaction. This approach utilizes a chiral phosphine (B1218219) ligand to induce enantioselectivity in the addition of an aryl group to a dihydropyridine (B1217469) intermediate, which is then reduced to the corresponding piperidine. For instance, the synthesis of 3-arylpiperidines can be achieved with high enantiomeric excess (ee) using this methodology.

Another powerful technique is the chemoenzymatic dearomatization of activated pyridines. This method employs a cascade reaction involving an amine oxidase and an ene-imine reductase to convert N-substituted tetrahydropyridines into stereo-defined 3-substituted piperidines. This approach has been successfully applied to the synthesis of bioactive molecules, demonstrating its utility in producing compounds with high optical purity. For example, this chemo-enzymatic strategy has been used in the synthesis of key intermediates for the ovarian cancer drug, Niraparib. nih.gov

| Catalyst/Enzyme System | Substrate | Product | Enantiomeric Excess (ee) | Reference |

| Rhodium/(S)-Segphos | Phenyl pyridine-1(2H)-carboxylate and Arylboronic acid | 3-Aryl-tetrahydropyridine | Up to >99% | acs.org |

| Amine Oxidase/Ene-Imine Reductase Cascade | N-substituted tetrahydropyridine | 3-Substituted piperidine | High | nih.gov |

Diastereoselective Control in Derivatization Reactions

Diastereoselective synthesis focuses on controlling the formation of diastereomers, which are stereoisomers that are not mirror images of each other. In the context of this compound chemistry, this is crucial when introducing additional stereocenters into the piperidine ring.

A palladium-catalyzed decarboxylative cyclization of γ-methylidene-δ-valerolactones with imines has been developed for the synthesis of multisubstituted nipecotic acid derivatives with high diastereoselectivity. researchgate.net The choice of the N-protecting group on the imine is critical for the success of this reaction.

Furthermore, photoredox-catalyzed C-H arylation has emerged as a powerful tool for the diastereoselective functionalization of piperidine derivatives. This method allows for the direct introduction of aryl groups at the α-amino position with high diastereoselectivity. The reaction proceeds through a radical mechanism, and the stereochemical outcome is often thermodynamically controlled, leading to the more stable diastereomer. For instance, the arylation of highly substituted piperidines with electron-deficient cyano(hetero)arenes has been shown to yield products with high diastereomeric ratios. chemrxiv.org

| Reaction | Substrate | Reagent | Key Catalyst/Mediator | Diastereomeric Ratio (d.r.) | Reference |

| Decarboxylative Cyclization | γ-Methylidene-δ-valerolactone | Imine | Palladium | High | researchgate.net |

| C-H Arylation | N-Boc-piperidine | Aryl halide | Palladium/Biarylphosphine ligand | β-selectivity | rsc.org |

| Photoredox C-H Arylation | Substituted piperidine | Cyano(hetero)arene | Iridium photocatalyst | High | chemrxiv.org |

Green Chemistry Principles in this compound Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The application of these principles to the synthesis of this compound is an active area of research.

Catalytic Approaches and Reagent Design

Catalysis is a cornerstone of green chemistry, offering pathways that are more atom-economical and energy-efficient than stoichiometric reactions. In the synthesis of this compound, the hydrogenation of the corresponding pyridine derivative (nicotinic acid) is a key step.

Iridium-catalyzed ionic hydrogenation has been shown to be a robust and selective method for the reduction of pyridines to piperidines. This reaction proceeds under mild conditions and tolerates a wide range of functional groups. Similarly, electrocatalytic hydrogenation using a carbon-supported rhodium catalyst in a membrane electrode assembly offers a green alternative to traditional high-pressure hydrogenation, operating at ambient temperature and pressure.

The design of reagents to be more environmentally benign is another important aspect. For example, using formic acid as a hydrogen source in iridium-catalyzed reductions in water represents a green approach due to the innocuous nature of the reagent and solvent. rsc.org

| Catalytic System | Substrate | Reducing Agent | Solvent | Key Advantages | Reference |

| Iridium(III) complex | Substituted Pyridine | H₂ | - | High functional group tolerance, low catalyst loading | nih.gov |

| Rhodium on Carbon (electrocatalytic) | Pyridine | H₂O (protons) | Water | Ambient temperature and pressure | researchgate.net |

| Palladium on Carbon | 3-Pyridinecarboxylic acid | H₂ | Water | Simple route, few side reactions | nih.gov |

Solvent-Free and Microwave-Assisted Synthesis

Minimizing or eliminating the use of organic solvents is a key goal of green chemistry. Solvent-free reactions, where the neat reactants are mixed, can significantly reduce waste and simplify purification. While specific examples for this compound are not abundant, the principle has been applied to the synthesis of various piperidine derivatives. nih.gov

Microwave-assisted synthesis is another green technique that can dramatically reduce reaction times and improve energy efficiency. The use of microwave irradiation has been reported for the synthesis of various heterocyclic compounds, including derivatives of nicotinic acid and other N-heterocycles. researchgate.net This technology can accelerate reactions that would otherwise require prolonged heating under conventional conditions. For example, the microwave-assisted synthesis of disubstituted imidazo[1,2-a]pyridine-3-carboxylic acid esters has been shown to be highly efficient. nih.gov

| Green Technique | Reaction Type | Substrate | Product | Key Advantages | Reference |

| Solvent-Free | Condensation | Various | Piperidones | Reduced waste, simplified purification | chemrxiv.org |

| Microwave-Assisted | Condensation | 2-Aminopyridines and ethyl 2-halogenated acetoacetates | Imidazo[1,2-a]pyridine-3-carboxylic acid esters | Rapid reaction times, high yields | nih.gov |

| Microwave-Assisted | Amidation | Quinaldic acid and anilines | N-substituted quinaldamides | Shorter reaction times, improved conversions | nih.gov |

Biosynthesis and Chemoenzymatic Production of Benzoic Acid Derivatives

Nature provides elegant and efficient pathways for the synthesis of complex molecules. While a direct biosynthetic pathway for this compound is not well-established, the principles of biosynthesis and the use of enzymes in synthesis (chemoenzymatic production) are highly relevant to the production of its derivatives.

The biosynthesis of piperidine alkaloids often involves the cyclization of lysine-derived intermediates. These natural pathways provide inspiration for biomimetic syntheses.

More practically, chemoenzymatic methods are being developed to produce chiral piperidines. As mentioned earlier, a one-pot amine oxidase/ene-imine reductase cascade can convert N-substituted tetrahydropyridines into stereo-defined 3-substituted piperidines. nih.gov This approach combines the selectivity of enzymes with the practicality of chemical synthesis, offering a powerful green route to enantiomerically pure compounds. Furthermore, the deracemization of chiral compounds using enzymes is a valuable technique. For instance, the chemoenzymatic deracemization of chiral sulfoxides has been demonstrated using a methionine sulfoxide (B87167) reductase A in a biphasic system. Similar principles could be applied to the resolution of racemic this compound derivatives.

| Approach | Key Enzyme(s) | Precursor | Product | Significance | Reference |

| Chemoenzymatic Dearomatization | Amine Oxidase, Ene-Imine Reductase | N-substituted tetrahydropyridine | Stereo-enriched 3-substituted piperidine | Green, highly enantioselective route to chiral piperidines | nih.gov |

| Enzymatic Deracemization | Methionine Sulfoxide Reductase A | Racemic Sulfoxides | Enantiomerically pure sulfoxides | Demonstrates potential for enzymatic resolution of chiral compounds |

Microbial Biosynthesis Pathways for Amino Benzoic Acids

The microbial production of aminobenzoic acids, such as 3-aminobenzoic acid (3AB), offers a renewable alternative to traditional chemical synthesis routes that rely on petroleum-based precursors. researchgate.net Researchers have successfully established a biosynthetic system for the de novo production of 3AB from a simple sugar, glucose, by engineering the bacterium Escherichia coli. nih.gov

The initial step in this process involved reconstituting the active biosynthetic pathway for 3AB within E. coli. This heterologous biosynthesis pathway allows the microorganism to convert glucose into 3AB. In the initial proof-of-concept, this monoculture approach resulted in the production of 1.5 mg/L of 3-aminobenzoic acid. nih.gov This foundational work demonstrated the feasibility of using genetically engineered microbes to produce aminobenzoic acids, paving the way for further optimization and yield improvement through more advanced metabolic engineering strategies. nih.govrutgers.edu

The general pathway for aminobenzoic acid synthesis in microbes like E. coli starts from glucose and proceeds through the central metabolic pathway to produce key intermediates. oup.com For instance, the shikimate pathway is crucial for synthesizing chorismate, a critical branch-point metabolite for various aromatic compounds, including aminobenzoic acids. oup.comnih.gov By engineering and optimizing the expression of genes involved in these pathways, microbial cell factories can be programmed to channel metabolic flux towards the desired aminobenzoic acid product. tandfonline.com

Co-culture Engineering for Enhanced Production

The implementation of an E. coli-E. coli co-culture system led to a dramatic increase in 3AB production. The best-performing co-culture system improved the 3AB titer by 15-fold compared to the initial monoculture approach. nih.govrutgers.edu Further optimization of this co-culture system, including adjustments to the inoculation ratios of the two strains, resulted in a final production of 48 mg/L of 3AB. nih.govrutgers.edu At an optimal inoculation ratio of 1:1.5 (upstream to downstream strain), a production of 22 mg/L was achieved in test tubes, representing a 15-fold increase over the monoculture. rutgers.edu When this optimized co-culture was scaled up to a bioreactor, the production further increased to 48 mg/L. rutgers.edu

This significant improvement highlights the power of co-culture engineering as a robust strategy in metabolic engineering to enhance the production of valuable chemical compounds. nih.gov

Interactive Data Table: Comparison of 3-Aminobenzoic Acid Production

| Culture Method | Organism | Substrate | Titer (mg/L) | Fold Increase (vs. Monoculture) | Reference |

| Monoculture | E. coli | Glucose | 1.5 | 1x | nih.gov |

| Co-culture (Test Tube) | E. coli / E. coli | Glucose | 22 | ~15x | rutgers.edu |

| Co-culture (Bioreactor) | E. coli / E. coli | Glucose | 48 | ~32x | rutgers.edu |

Advanced Spectroscopic and Analytical Characterization of 3 Piperidinobenzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural analysis of 3-Piperidinobenzoic acid, offering unambiguous evidence of its chemical structure through various experiments.

The molecular structure of this compound is confirmed through the analysis of its proton (¹H) and carbon-13 (¹³C) NMR spectra. Each unique hydrogen and carbon atom in the molecule produces a distinct signal, and the chemical shift, multiplicity (for ¹H), and integration of these signals provide a complete picture of the molecular connectivity.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons on the piperidine (B6355638) ring and the benzoic acid moiety.

Aromatic Protons: The four protons on the benzene (B151609) ring would appear in the aromatic region (typically δ 7.0-8.5 ppm). Due to the meta-substitution pattern, they would present as a complex multiplet system. The proton ortho to the carboxyl group and meta to the piperidine group would likely be the most downfield.

Piperidine Protons: The protons on the piperidine ring would appear in the aliphatic region. The protons on the carbons adjacent to the nitrogen (α-protons, C2' and C6') are expected to be shifted downfield (around δ 2.8-3.5 ppm) due to the deshielding effect of the nitrogen atom. The protons on the β- (C3', C5') and γ- (C4') carbons would appear further upfield (typically δ 1.5-2.0 ppm).

Carboxylic Acid Proton: The acidic proton of the carboxyl group would appear as a broad singlet at a significantly downfield chemical shift (often >10 ppm), and its visibility can depend on the solvent used.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum provides a signal for each unique carbon environment. libretexts.org

Aromatic Carbons: Six distinct signals are expected for the carbons of the benzene ring. The carboxyl carbon (-COOH) would be the most downfield signal (typically δ 165-175 ppm). The carbon atom to which the carboxyl group is attached (C1) and the carbon atom bonded to the piperidine nitrogen (C3) would have their chemical shifts significantly influenced by these substituents. The remaining aromatic carbons (C2, C4, C5, C6) would appear in the typical aromatic region (δ 110-150 ppm).

Piperidine Carbons: The piperidine ring would show three signals due to its symmetry. The α-carbons (C2', C6') adjacent to the nitrogen would be the most downfield of the aliphatic signals (around δ 50-60 ppm). The β-carbons (C3', C5') and the γ-carbon (C4') would appear at higher field strengths. chemicalbook.com

The following table outlines the predicted chemical shifts for this compound based on data from analogous structures like benzoic acid and piperidine derivatives. chemicalbook.comrsc.orgdocbrown.info

| Atom Position | Nucleus | Predicted Chemical Shift (ppm) | Expected Multiplicity (¹H NMR) |

|---|---|---|---|

| -COOH | ¹H | > 10 | s (broad) |

| Aromatic CH | ¹H | 7.0 - 8.2 | m |

| Piperidine α-CH₂ (C2', C6') | ¹H | 2.8 - 3.5 | t |

| Piperidine β-CH₂ (C3', C5') | ¹H | 1.6 - 2.0 | m |

| Piperidine γ-CH₂ (C4') | ¹H | 1.5 - 1.8 | m |

| -COOH | ¹³C | 165 - 175 | - |

| Aromatic C (substituted) | ¹³C | 130 - 155 | - |

| Aromatic CH | ¹³C | 115 - 135 | - |

| Piperidine α-C (C2', C6') | ¹³C | 50 - 60 | - |

| Piperidine β-C (C3', C5') | ¹³C | 25 - 35 | - |

| Piperidine γ-C (C4') | ¹³C | 20 - 30 | - |

Two-dimensional (2D) NMR techniques are crucial for a deeper understanding of the molecule's three-dimensional structure and for unambiguous signal assignment.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons with the carbons to which they are directly attached. mdpi.com An HSQC spectrum of this compound would definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum. This is particularly useful for assigning the closely spaced signals of the piperidine ring and distinguishing between the different aromatic protons and carbons. nih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space correlations between protons that are in close proximity (typically within 5 Å), which is essential for determining the molecule's preferred conformation. mdpi.comresearchgate.net For this compound, key NOESY correlations would be expected between:

The protons on the piperidine α-carbons (C2', C6') and the proton on the C2 position of the benzene ring.

The protons on the piperidine α-carbons (C2', C6') and the proton on the C4 position of the benzene ring. The presence and intensity of these cross-peaks can provide information about the dihedral angle between the plane of the benzoic acid ring and the piperidine ring, revealing insights into the molecule's conformational preferences in solution. arxiv.orgmdpi.com

The ¹³C NMR chemical shifts of the aromatic carbons are highly sensitive to the electronic environment and can be used to probe the electronic interactions between the piperidine and carboxylic acid substituents. mdpi.com The nitrogen atom of the piperidine ring is an electron-donating group, which increases the electron density on the aromatic ring, particularly at the ortho and para positions, through resonance. This increased electron density results in greater shielding and an upfield shift (lower ppm value) for the corresponding carbon atoms (C2, C4, and C6). nih.gov

Conversely, the carboxylic acid group is an electron-withdrawing group, which decreases electron density and causes a downfield shift (higher ppm value) for the carbons of the aromatic ring. The observed chemical shifts in the ¹³C NMR spectrum of this compound represent a balance of these opposing electronic effects. mdpi.com Furthermore, steric hindrance between the piperidine ring and the aromatic ring could potentially restrict the rotation around the C-N bond, which would affect the degree of orbital overlap between the nitrogen's lone pair and the aromatic π-system, thereby influencing the ¹³C chemical shifts. libretexts.org

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that provides information about the mass, and therefore the molecular formula, of a compound.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, typically to four or more decimal places. This precision allows for the determination of the exact elemental formula of a compound, as each unique combination of atoms has a distinct, precise mass. For this compound (C₁₂H₁₅NO₂), HRMS would be used to measure the mass of its molecular ion with very high accuracy, confirming its elemental composition and distinguishing it from other isomers or compounds with the same nominal mass. url.edu This technique is a cornerstone for confirming the identity of a newly synthesized or isolated compound.

| Formula | Ion Type | Calculated Exact Mass |

|---|---|---|

| C₁₂H₁₅NO₂ | [M]⁺ (Radical Cation) | 205.11028 |

| [M+H]⁺ (Protonated) | 206.11756 | |

| [M-H]⁻ (Deprotonated) | 204.10299 |

Electrospray Ionization (ESI) is a soft ionization technique that allows for the analysis of polar and thermally fragile molecules by transferring them from solution to the gas phase as ions with minimal fragmentation. wikipedia.orgnih.gov Given its amphoteric nature, containing both a basic piperidine nitrogen and an acidic carboxylic acid group, this compound is well-suited for ESI-MS analysis. nih.gov

In positive-ion mode, the molecule is readily protonated, typically on the basic nitrogen atom, to form the pseudomolecular ion [M+H]⁺. In negative-ion mode, the carboxylic acid group is deprotonated to form the [M-H]⁻ ion. The ability to observe the compound in both ionization modes provides complementary information and enhances analytical confidence. ESI-MS is often coupled with liquid chromatography (LC) for the analysis of complex mixtures, allowing for the separation of components before their detection by the mass spectrometer. nih.gov This LC-ESI-MS setup would be ideal for quantifying this compound in biological or environmental samples. Studies on similar aminobenzoic acid derivatives have shown their behavior in ESI-MS, providing a basis for understanding the ionization and potential fragmentation patterns. nih.govmassbank.eu

Vibrational Spectroscopy: FT-IR Analysis for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is an essential tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations at specific frequencies. The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its carboxylic acid, secondary amine (piperidine), and substituted benzene ring components.

The most prominent feature in the spectrum of a carboxylic acid is the very broad O-H stretching vibration, typically observed in the 2500-3300 cm⁻¹ region. This broadening is a direct consequence of strong intermolecular hydrogen bonding between the carboxylic acid groups, which often form dimeric structures in the solid state. researchgate.netspectroscopyonline.com Superimposed on this broad band are the sharper C-H stretching vibrations of the aromatic ring and the aliphatic piperidine ring, usually appearing between 2850 and 3100 cm⁻¹.

The carbonyl (C=O) stretching vibration of the carboxylic acid group provides a strong, sharp absorption band. For aromatic carboxylic acids like benzoic acid, this peak is typically found in the range of 1680-1710 cm⁻¹. The presence of the electron-donating piperidine group at the meta-position may slightly influence the electronic environment of the carbonyl group, but the peak is expected to remain within this characteristic region.

The spectrum would also display C-O stretching and O-H in-plane bending vibrations, which are coupled and appear in the 1210-1440 cm⁻¹ range. Aromatic C=C stretching vibrations from the benzene ring are expected as a series of peaks between 1450 and 1600 cm⁻¹. Furthermore, the N-H stretching vibration of the secondary amine within the piperidine ring typically appears as a moderate-intensity band in the 3300-3500 cm⁻¹ region, though it may be obscured by the broad O-H band of the carboxylic acid. The N-H bending vibration is expected around 1500-1650 cm⁻¹.

Table 1: Expected FT-IR Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H Stretch | Carboxylic Acid | 2500-3300 | Broad, Strong |

| N-H Stretch | Secondary Amine (Piperidine) | 3300-3500 | Moderate |

| C-H Stretch | Aromatic & Aliphatic | 2850-3100 | Moderate, Sharp |

| C=O Stretch | Carboxylic Acid | 1680-1710 | Strong, Sharp |

| C=C Stretch | Aromatic Ring | 1450-1600 | Moderate |

| N-H Bend | Secondary Amine (Piperidine) | 1500-1650 | Moderate |

| C-O Stretch | Carboxylic Acid | 1210-1320 | Strong |

Note: The data in this table are expected values based on the analysis of constituent functional groups and related compounds, not experimentally verified data for this compound.

Thermogravimetric Analysis (TGA) for Thermal Stability and Decomposition Pathways

Thermogravimetric Analysis (TGA) provides critical information about the thermal stability and decomposition profile of a material by measuring changes in its mass as a function of temperature. unca.edu For this compound, a TGA curve would reveal the temperatures at which the compound begins to degrade and the sequence of its decomposition.

The thermal decomposition of this compound would likely occur in multiple stages. Typically, carboxylic acids may first undergo decarboxylation upon heating. Therefore, the initial mass loss in the TGA thermogram could correspond to the loss of a CO₂ molecule (44 g/mol ) or the entire carboxylic acid group. Studies on benzoic acid show that it begins to sublimate and decompose at temperatures above 100°C, with significant mass loss occurring as the temperature increases. core.ac.ukresearchgate.net

Following the initial degradation of the acidic moiety, further increases in temperature would lead to the breakdown of the piperidine and benzene rings. This would be observed as a significant and often rapid mass loss at higher temperatures. The specific temperatures for these decomposition steps and the amount of residual mass (if any) would depend on factors such as the heating rate and the atmosphere (e.g., inert or oxidative) under which the analysis is performed. unca.edu

The derivative of the TGA curve (DTG curve) is particularly useful for identifying the temperatures at which the rate of mass loss is at its maximum, indicating the points of greatest thermal instability.

Table 2: Hypothetical TGA Decomposition Profile for this compound

| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) | Probable Lost Fragment(s) |

|---|---|---|---|

| Stage 1 | 150 - 250 | ~22% | CO₂ (Decarboxylation) |

| Stage 2 | 250 - 400 | ~60-70% | Piperidine and Benzene Ring Fragmentation |

Note: This table presents a hypothetical decomposition pathway. The actual temperatures and mass loss percentages would need to be determined experimentally.

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique would provide invaluable insights into the molecular conformation, bond lengths, bond angles, and intermolecular interactions of this compound in the solid state.

Structural determination would involve growing a suitable single crystal, exposing it to X-ray radiation, and analyzing the resulting diffraction pattern. This analysis would yield the unit cell dimensions (the fundamental repeating unit of the crystal) and the space group (describing the symmetry of the crystal). The final refined structure would provide precise coordinates for each atom, allowing for the calculation of all intramolecular bond distances and angles.

The molecular structure of this compound contains functional groups that are highly capable of forming strong intermolecular interactions, particularly hydrogen bonds. mdpi.com The carboxylic acid group is both a hydrogen bond donor (the -OH proton) and a hydrogen bond acceptor (the C=O and -OH oxygens). The secondary amine of the piperidine ring provides an N-H group, which can act as a hydrogen bond donor, and the nitrogen atom itself can act as a hydrogen bond acceptor.

It is highly probable that the carboxylic acid groups would form the classic centrosymmetric dimer motif commonly observed in the crystal structures of benzoic acid and its derivatives. mdpi.com In this arrangement, two molecules are linked by a pair of O-H···O hydrogen bonds, creating a stable eight-membered ring.

Beyond this primary interaction, the N-H group of the piperidine ring could form hydrogen bonds with the carbonyl oxygen of a neighboring dimer, linking these units into chains or sheets. The piperidine nitrogen could also accept a proton in a hydrogen bond, potentially from the carboxylic acid of another molecule if the dimer motif is not formed. These hydrogen bonding networks are the primary forces that govern the packing of the molecules in the crystal lattice.

Table 3: Potential Hydrogen Bond Donors and Acceptors in this compound

| Functional Group | Potential Role | Atom(s) Involved |

|---|---|---|

| Carboxylic Acid (-COOH) | Donor | H of O-H |

| Carboxylic Acid (-COOH) | Acceptor | O of C=O, O of O-H |

| Secondary Amine (-NH-) | Donor | H of N-H |

Structure Activity Relationships Sar and Computational Studies of 3 Piperidinobenzoic Acid Analogs

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. This approach is instrumental in predicting the activity of new, unsynthesized analogs, thereby saving time and resources in the drug discovery process.

QSAR models are broadly categorized into two-dimensional (2D-QSAR) and three-dimensional (3D-QSAR) methodologies. 2D-QSAR models utilize descriptors that are calculated from the 2D representation of a molecule, such as molecular weight, logP (a measure of lipophilicity), and topological indices. These models are computationally less intensive and are useful for identifying general trends within a series of compounds. mdpi.com

3D-QSAR, on the other hand, considers the three-dimensional conformation of molecules. nih.gov This approach provides a more detailed understanding of how the spatial arrangement of atoms influences biological activity. By aligning a set of active compounds, 3D-QSAR methods can generate a 3D map that highlights regions where steric bulk, positive or negative electrostatic potential, and other properties are favorable or unfavorable for activity. nih.gov For 3-Piperidinobenzoic acid analogs, 3D-QSAR can be particularly insightful in understanding the interactions with their biological targets.

Comparative Molecular Field Analysis (CoMFA) is a prominent 3D-QSAR technique used to correlate the biological activity of a set of molecules with their 3D shape and electrostatic properties. ijpsonline.com In a CoMFA study, each molecule in a training set is placed in a 3D grid. At each grid point, the steric and electrostatic fields of the molecule are calculated. These field values are then used as descriptors in a partial least squares (PLS) analysis to build a predictive model. google.com

The output of a CoMFA study is often visualized as contour maps. These maps indicate regions where modifications to the molecular structure are likely to increase or decrease biological activity. For instance, a green contour map might indicate that a bulky substituent is favored in a particular region, while a red contour map might suggest that a negatively charged group is detrimental to activity. researcher.life

In the context of this compound analogs, CoMFA can reveal the specific steric and electrostatic contributions that govern their activity profiles. For example, a CoMFA model might indicate that bulky substituents on the piperidine (B6355638) ring are favorable for activity, suggesting a large hydrophobic pocket in the target's binding site. Conversely, the model might show that an electron-withdrawing group on the benzoic acid moiety enhances activity, pointing to a key electrostatic interaction. nih.gov The relative contributions of steric and electrostatic fields are determined by the PLS analysis, providing a quantitative measure of their importance. nih.gov

| Parameter | Contribution to Activity | Interpretation for this compound Analogs |

| Steric Fields | Favorable (Green Contours) | Indicates regions where bulky substituents may enhance binding affinity, possibly by filling a hydrophobic pocket in the receptor. |

| Unfavorable (Yellow Contours) | Suggests areas where steric hindrance may occur, and smaller substituents are preferred. | |

| Electrostatic Fields | Favorable for Positive Charge (Blue Contours) | Highlights regions where positively charged or electron-donating groups can improve interactions, such as forming hydrogen bonds or salt bridges. |

| Favorable for Negative Charge (Red Contours) | Pinpoints areas where negatively charged or electron-withdrawing groups are beneficial for activity, potentially through interactions with positively charged residues in the target. |

Molecular Docking and Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net It is widely used to predict the binding mode and affinity of a small molecule ligand, such as a this compound analog, to the binding site of a target protein. nih.gov

The primary goal of molecular docking is to identify the most likely binding pose of a ligand within a receptor's active site. scienceopen.com This is achieved by sampling a large number of possible conformations and orientations of the ligand and scoring them based on a scoring function that estimates the binding affinity. semanticscholar.org The pose with the best score is considered the most probable binding mode. The predicted binding affinity, often expressed as a docking score or binding energy, provides an estimate of the ligand's potency. nih.govmdpi.com

For analogs of this compound, docking studies can screen a virtual library of compounds against a specific biological target, helping to prioritize which analogs to synthesize and test experimentally. stmjournals.com

| Analog of this compound | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| Analog A (unsubstituted) | -7.5 | Tyr123, Phe256, Arg301 |

| Analog B (with hydroxyl group) | -8.2 | Tyr123, Phe256, Arg301, Ser125 |

| Analog C (with chloro group) | -7.9 | Tyr123, Phe256, Arg301, Val258 |

Beyond predicting binding poses, molecular docking provides detailed insights into the specific molecular interactions that stabilize the ligand-receptor complex. mdpi.com These interactions are crucial for understanding the basis of molecular recognition and for designing more effective inhibitors. rsc.org

Key interaction mechanisms that can be elucidated through docking studies include:

Hydrogen Bonding: The formation of hydrogen bonds between the ligand and protein residues is a critical determinant of binding specificity and affinity. For this compound analogs, the carboxylic acid and piperidine nitrogen are potential hydrogen bond donors and acceptors. biorxiv.org

Electrostatic Interactions: These include salt bridges between charged groups on the ligand and receptor, as well as pi-pi stacking interactions between aromatic rings. The benzoic acid moiety can form important electrostatic interactions.

By visualizing the docked pose, researchers can identify these key interactions and propose modifications to the ligand to enhance them, leading to improved biological activity. nih.gov

Conformational Analysis and Molecular Dynamics Simulations

The spatial arrangement of substituents on the benzoic acid ring significantly impacts the molecule's electronic structure. researchgate.netnih.gov For analogs of this compound, the conformation of the piperidine ring (e.g., chair, boat, or twist-boat) and the torsion angle between the piperidine and phenyl rings dictate the extent of electronic communication between these two fragments.

Computational studies on substituted benzoic acids have shown that electronic properties are highly sensitive to substituent effects. researchgate.net Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) alter the charge distribution across the aromatic ring and the acidity of the carboxylic group. researchgate.net The piperidine group at the 3-position is generally considered an electron-donating group through induction. Its specific conformation influences the orientation of its lone pair of electrons, which can subtly affect the electronic environment of the benzoic acid ring.

Quantum chemical calculations can quantify these effects by determining key electronic parameters for different conformers. For instance, studies on various substituted benzoic acids have successfully correlated calculated parameters like HOMO/LUMO energies and atomic charges with experimentally observed properties such as pKa. researchgate.netunamur.be These calculations reveal that changes in conformation can modulate the electronic landscape of the molecule, which is a critical factor for its reactivity and biological activity. nih.gov

Table 1: Predicted Influence of Piperidine Conformation on Electronic Properties of this compound

| Conformer Attribute | Predicted Effect on Electronic Property | Computational Parameter |

|---|---|---|

| Piperidine Ring Pucker | Alters the inductive effect on the phenyl ring. | Natural Bond Orbital (NBO) Analysis |

| N-H Orientation (Axial/Equatorial) | Modifies the local dipole moment and potential for H-bonding. | Molecular Electrostatic Potential (MESP) |

| Phenyl-Piperidine Torsion Angle | Affects steric hindrance and subtle electronic conjugation. | Potential Energy Surface (PES) Scan |

| Protonation State of Piperidine N | Significantly alters electron-withdrawing character. | HOMO/LUMO Energy Levels |

Molecular dynamics (MD) simulations provide a dynamic picture of how a ligand like a this compound analog interacts with its biological target, such as a receptor or enzyme, over time. While static docking studies can predict preferred binding poses, MD simulations reveal the stability of these poses and the intricate network of interactions that govern the binding event. nih.govnih.gov

The process begins with molecular docking to place the ligand into the receptor's binding site. nih.gov This initial complex is then subjected to an MD simulation, where the movements of all atoms are calculated over a period, typically nanoseconds to microseconds. mdpi.com During the simulation, researchers can observe critical events such as:

Conformational Adjustments: Both the ligand and the receptor can change their conformations to achieve an optimal fit, a concept known as "induced fit."

Interaction Stability: The simulation tracks the formation and breaking of hydrogen bonds, hydrophobic contacts, and ionic interactions, revealing which residues are key for stable binding. nih.gov

Water Molecule Dynamics: The role of water molecules in mediating or competing with ligand-receptor interactions can be explicitly studied.

Binding Free Energy Calculation: Advanced techniques like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) can be applied to the simulation trajectory to estimate the binding free energy, providing a quantitative measure of binding affinity. nih.gov

These simulations offer detailed insights into the molecular basis of recognition, which is crucial for understanding structure-activity relationships and designing improved inhibitors. mdpi.com

Computational Chemistry for Reaction Mechanism Elucidation and Ligand Design

Beyond studying molecular structures and binding, computational chemistry is a cornerstone of modern drug discovery, enabling the elucidation of reaction mechanisms and the rational design of novel therapeutic agents. rsc.org

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of molecules. researchgate.netscispace.com For this compound and its analogs, DFT calculations can provide highly accurate information on:

Optimized Geometries: Determining the most stable three-dimensional structures, including bond lengths, bond angles, and dihedral angles. mdpi.com

Conformational Energies: Calculating the relative energies of different conformers to identify the lowest-energy (most stable) structures. longdom.org For example, conformational analysis of 3-(azidomethyl)benzoic acid revealed multiple stable polymorphs, highlighting the importance of substituent conformation. nih.gov

Electronic Properties: Predicting properties such as the distribution of electron density, dipole moments, and the energies of frontier molecular orbitals (HOMO and LUMO). researchgate.netscispace.com The HOMO-LUMO energy gap is a key indicator of a molecule's chemical reactivity and stability. researchgate.net

Spectroscopic Properties: Simulating vibrational (IR) and electronic (UV-Vis) spectra, which can aid in the experimental characterization of newly synthesized compounds. mdpi.com

These fundamental insights are invaluable for understanding the intrinsic properties of a molecule before proceeding to more complex simulations or expensive chemical synthesis. nih.gov

Table 2: Key Insights from DFT Calculations for a Molecule like this compound

| Calculated Property | Significance |

|---|---|

| Total Energy | Determines the relative stability of different isomers or conformers. |

| Optimized Bond Lengths/Angles | Provides the most stable 3D structure of the molecule. |

| HOMO-LUMO Energy Gap | Indicates chemical reactivity and electronic stability. |

| Molecular Electrostatic Potential | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, crucial for intermolecular interactions. |

| Vibrational Frequencies | Predicts the molecule's infrared spectrum, aiding in experimental identification. |

The rational design of new ligands based on a core scaffold like this compound is a multi-step process heavily reliant on computational tools. rsc.orgnih.gov The goal is to systematically modify the lead structure to improve properties like binding affinity, selectivity, and pharmacokinetic profile.

The typical computational workflow includes:

Scaffold Selection and Analysis: Starting with a known active molecule or a promising scaffold like this compound.

Target Identification and Preparation: Identifying the biological target and obtaining its 3D structure, often from a protein database. nih.gov

Molecular Docking and Virtual Screening: Docking a library of virtual analogs into the target's active site to predict their binding modes and affinities. This allows for the rapid screening of thousands of potential modifications. nih.gov

QSAR Model Development: If a set of analogs with known activities is available, a Quantitative Structure-Activity Relationship (QSAR) model can be built. 3D-QSAR methods relate the 3D properties (e.g., steric and electrostatic fields) of molecules to their biological activity, providing a predictive model for designing new compounds. mdpi.com

Lead Optimization: Based on docking, QSAR, and MD simulation results, promising analogs are selected for chemical synthesis and biological testing. The experimental results then provide feedback to refine the computational models for the next design cycle. nih.gov

This iterative cycle of computational design, synthesis, and testing significantly accelerates the drug discovery process, making it more efficient and cost-effective. nih.gov

3 Piperidinobenzoic Acid As a Scaffold in Medicinal Chemistry

Scaffold Hopping and Privileged Scaffolds in Drug Discovery

In the field of drug discovery, identifying novel chemical entities with desired biological activity is a primary objective. Two key concepts that aid in this endeavor are "privileged scaffolds" and "scaffold hopping." A privileged scaffold is a molecular framework that is capable of binding to multiple, distinct biological targets. nih.govrsc.org These structures serve as versatile templates for developing libraries of compounds with potential therapeutic applications across different disease areas. mdpi.com The pyridine (B92270) unit, for example, is considered an attractive and privileged scaffold due to its presence in many natural and synthetic compounds with interesting biological profiles. mdpi.com

Scaffold hopping is a computational or medicinal chemistry strategy aimed at discovering structurally novel compounds by replacing the core molecular framework (the scaffold) of a known active compound while preserving its pharmacological activity. uniroma1.itresearchgate.net This approach is valuable for several reasons, including the potential to improve physicochemical and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, enhance selectivity, increase potency, and generate novel, patentable chemical structures. uniroma1.it

The piperidine (B6355638) ring is one of the most significant synthetic building blocks for drug development, and its inclusion in a molecule can favorably influence pharmacokinetic properties. rhhz.net Introducing a piperidine ring can enhance metabolic stability, improve water solubility, and facilitate better interaction between the drug molecule and its biological target. rhhz.net The benzoic acid moiety is also a crucial functional group in many effective medicines, often involved in critical charge-charge interactions for binding to target sites. researchgate.net

The combination of these two well-established pharmacophoric units in 3-Piperidinobenzoic acid suggests its potential as a novel privileged scaffold. Its structure provides a three-dimensional framework that can be systematically modified at several points: the nitrogen of the piperidine ring, the carboxylic acid group, and the aromatic ring. This versatility allows for the exploration of a vast chemical space, enabling the design of ligands for a diverse range of biological targets. While the individual components are well-known privileged structures, their combination in this compound offers a unique starting point for developing new classes of therapeutic agents.

Scaffold hybridization is a rational drug design strategy that involves combining two or more pharmacophoric moieties from different bioactive compounds into a single new molecule. researchgate.net The goal of this approach is to create a hybrid compound that may exhibit improved affinity and efficacy, a modified selectivity profile, a dual mode of action, or reduced side effects compared to the parent molecules. researchgate.net This technique has been successfully applied to discover potent and selective ligands for various biological targets. nih.govnih.gov

A common strategy involves linking a primary pharmacophore, responsible for the main interaction with the target, to a secondary pharmacophore through a flexible or rigid linker. acs.orgunicam.it This approach has been used to develop bitopic ligands that can simultaneously interact with both the primary (orthosteric) binding site and a secondary (allosteric) binding site on a receptor, often leading to enhanced selectivity and affinity. mdpi.com For instance, in the development of dopamine (B1211576) receptor ligands, the N-(2,3-dichlorophenyl)piperazine nucleus (as the primary pharmacophore) has been linked to various other scaffolds (secondary pharmacophores) via a butyl chain to create potent and selective D3 receptor ligands. nih.govacs.org The this compound scaffold is well-suited for such hybridization strategies, where the piperidine moiety could act as a core pharmacophore and the benzoic acid provides a convenient attachment point for a linker and a secondary scaffold.

Development of Prodrugs and Enhanced Drug Delivery Systems

Many drug candidates face challenges related to poor physicochemical properties, such as low aqueous solubility or poor membrane permeability, which can limit their oral bioavailability. researchgate.netpatsnap.com A common strategy to overcome these issues is the prodrug approach. A prodrug is an inactive or less active derivative of a parent drug that undergoes enzymatic or chemical conversion in the body to release the active therapeutic agent. ijpsonline.com

For drugs containing a carboxylic acid functional group, such as this compound, the most common prodrug strategy is esterification. researchgate.netuobabylon.edu.iq Masking the polar carboxylic acid as a more lipophilic ester can significantly enhance a drug's ability to cross cell membranes via passive diffusion. researchgate.net Once absorbed, the ester prodrug is rapidly hydrolyzed by ubiquitous esterase enzymes in the plasma and tissues to release the active carboxylic acid-containing drug. ijpsonline.comuobabylon.edu.iq This approach has been successfully used for many marketed drugs to improve their oral absorption. researchgate.net The carboxylic acid of this compound is an ideal handle for conversion into a variety of ester prodrugs, allowing for the fine-tuning of physicochemical properties to optimize drug delivery.

Beyond the prodrug approach, piperidine-containing compounds are also being incorporated into advanced drug delivery systems. For instance, piperidine-based molecules have been integrated into polymeric films. nih.gov These systems can help maintain contact with the target tissue and allow for the controlled release of the therapeutic molecule, improving efficacy and patient compliance. nih.gov Therefore, drugs built upon the this compound scaffold could potentially be formulated into such systems to enhance their therapeutic performance.

Structure-Activity Relationships for Specific Therapeutic Areas

A comprehensive review of scientific literature was conducted to identify specific structure-activity relationships (SAR) for derivatives of the this compound scaffold in several therapeutic areas.

Extensive searches of medicinal chemistry literature did not yield specific studies detailing the antiparasitic activity of compounds directly derived from the this compound scaffold. While research on other benzoic acid derivatives, particularly prenylated versions isolated from Piper species, has shown activity against various parasites, these findings are not directly applicable to the this compound core. Therefore, no specific structure-activity relationships for this compound class in the context of antiparasitic drug discovery can be reported at this time.

There is a lack of specific research focused on this compound derivatives as inhibitors of protein aggregation in neurodegenerative diseases like Alzheimer's. The current body of literature on anti-aggregation agents is broad, covering a wide range of chemical scaffolds. Studies have investigated other piperidine-containing compounds and various phenolic compounds for their ability to inhibit the aggregation of amyloid-beta and tau proteins. However, specific data on the structure-activity relationships of the this compound scaffold for this therapeutic application are not available.

An in-depth search for studies on this compound derivatives as anti-sickling agents that function through hemoglobin modification yielded no specific results. Research in this area has historically focused on other classes of compounds, such as aromatic aldehydes that form Schiff bases with hemoglobin. While general principles for the anti-sickling activity of some benzoic acid derivatives have been proposed—suggesting that strong electron-donating groups on the benzene (B151609) ring may be beneficial—these have not been specifically tested or validated for the this compound scaffold. Consequently, there is no available data to establish a structure-activity relationship for this specific chemical class in sickle cell disease.

Specific studies evaluating the antimycobacterial activity of this compound derivatives could not be identified in the available scientific literature. Research on other benzoic acid derivatives has explored their potential as antimycobacterial agents, sometimes functioning as prodrugs. mdpi.com Some of this work has investigated the relationship between the acidity (pKa) of the benzoic acid moiety and antibacterial activity, finding that for certain nitrobenzoate series, there was no direct correlation between a lower pKa and higher activity. mdpi.comresearchgate.netnih.gov However, these findings are related to different substitution patterns, and no such investigation has been reported for the this compound scaffold.

Applications of 3 Piperidinobenzoic Acid in Supramolecular Chemistry

Molecular Recognition and Host-Guest Chemistry

Molecular recognition is a fundamental concept in supramolecular chemistry, involving the specific binding of a host molecule to a guest molecule through non-covalent interactions. The design of synthetic receptors capable of selective recognition of ions and small molecules is a major focus of this field, with applications in sensing, catalysis, and drug delivery.

The structure of 3-piperidinobenzoic acid makes it an attractive candidate for the design of receptors for both cations and anions. The carboxylic acid group can be deprotonated to form a carboxylate, which can act as a binding site for cations. Simultaneously, the piperidine (B6355638) nitrogen can be protonated to form a piperidinium (B107235) ion, creating a recognition site for anions. This dual functionality allows for the design of receptors capable of ion-pair recognition.

Furthermore, the aromatic ring of the benzoic acid moiety can be functionalized with other recognition motifs to enhance binding affinity and selectivity for specific small molecules. The piperidine ring, with its defined stereochemistry, can also be modified to create chiral receptors for the enantioselective recognition of guest molecules.

The stability and selectivity of host-guest complexes involving this compound derivatives are governed by a combination of non-covalent interactions.

Salt Bridges: The interaction between the protonated piperidinium cation and the deprotonated carboxylate anion, either intramolecularly to form a zwitterion or intermolecularly, is a strong, charge-assisted hydrogen bond known as a salt bridge. These interactions play a crucial role in the formation of stable supramolecular assemblies.

Hydrogen Bonding: The carboxylic acid group is an excellent hydrogen bond donor, while the carboxylate and the nitrogen atom of the piperidine ring are hydrogen bond acceptors. These interactions are highly directional and are key to the formation of well-defined supramolecular structures.

| Non-covalent Interaction | Description | Role in Supramolecular Chemistry |

| Salt Bridges | Electrostatic attraction between oppositely charged ions, often involving hydrogen bonding. | Key for the formation of stable host-guest complexes and self-assembled structures. |

| Hydrogen Bonding | Directional interaction between a hydrogen atom covalently bonded to an electronegative atom and another nearby electronegative atom. | Directs the geometry and stability of supramolecular architectures. |

| π-π Interactions | Attractive, noncovalent interactions between aromatic rings. | Contribute to the stabilization of stacked supramolecular structures. |

Self-Assembly of Supramolecular Architectures

Self-assembly is the spontaneous organization of molecules into ordered structures through non-covalent interactions. This compound and its derivatives are versatile building blocks for the construction of a variety of supramolecular architectures.

By designing molecules with multiple this compound units, it is possible to create self-assembling systems that form discrete, hollow structures known as molecular capsules. These capsules can encapsulate guest molecules, shielding them from the bulk solvent and creating unique microenvironments.

Furthermore, the directional nature of the non-covalent interactions involving the this compound moiety can be exploited to form one-dimensional supramolecular polymers. The strength and directionality of the interactions can be tuned by modifying the chemical structure of the monomer, allowing for control over the properties of the resulting polymer.

The specific and directional interactions offered by the this compound scaffold can be utilized in the design of synthetic molecules that can induce or stabilize protein dimerization. By creating a molecule with two binding sites that can each interact with a specific protein, it is possible to bring two protein monomers together. This approach has potential applications in chemical biology and drug discovery, as protein dimerization is a key process in many biological signaling pathways.

Advanced Materials Science Utilizing this compound Moieties

The incorporation of this compound moieties into materials can impart them with unique properties and functionalities. For instance, the ability of this compound to form robust hydrogen-bonded networks can be used to create self-healing polymers and gels. The zwitterionic nature of this compound can also be exploited to create materials with interesting electrical and optical properties.

Functionalized piperidines are of significant interest in the pharmaceutical field and as building blocks for new drugs. Moreover, piperidinium-functionalized polymers have shown promise in the development of alkaline anion exchange membranes for fuel cell applications. The versatile chemistry of benzoic acid derivatives also allows for their use in a wide range of applications, from food preservatives to the synthesis of pharmaceuticals and functional materials.

While direct research on this compound for many of these advanced applications is still emerging, the foundational principles of supramolecular chemistry and the known reactivity of its constituent functional groups suggest a promising future for this compound in the development of novel materials with tailored properties.

Polymer Materials with Tailored Properties

While research specifically detailing the polymerization of this compound is limited, the broader class of aminobenzoic acids serves as a well-established precursor for synthesizing polymers with unique characteristics. For instance, poly(aminobenzoic acid)s and their copolymers have been synthesized through chemical oxidative polymerization. researchgate.net The properties of such polymers, including thermal stability and electrical conductivity, can be influenced by the synthetic conditions and the incorporation of dopants or other monomers. researchgate.net

The structure of this compound offers distinct possibilities for polymer design. The carboxylic acid group can undergo polycondensation reactions to form polyesters or polyamides, creating the polymer backbone. The piperidine ring, meanwhile, can impart specific properties to the resulting material. Its presence can influence chain packing, solubility in various solvents, and the potential for post-polymerization modification. Furthermore, the inclusion of benzoic acid and its derivatives into polymer matrices has been shown to create co-crystalline phases with unique properties. For example, benzoic acid can be hosted within the crystalline cavities of polymers like syndiotactic polystyrene (sPS), where it can exist as isolated molecules rather than dimers, a state typically only observed in the vapor phase. mdpi.com This segregation of guest molecules within a polymer host avoids aggregation and can lead to novel material properties. mdpi.com

The synthesis of wholly aromatic copolyesters from derivatives of hydroxybenzoic acids demonstrates a pathway to high-performance materials with high thermal stability and amorphous structures. nih.gov By analogy, incorporating the aliphatic piperidine ring of this compound into such a polyester (B1180765) backbone could tailor properties like glass transition temperature and solubility while maintaining a robust polymer chain.

| Monomer Class | Polymerization Method | Potential Polymer Properties | Reference |

|---|---|---|---|